3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one

Physicochemical profiling ADME prediction Lead optimization

3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one (CAS 1248126-60-4) is a N,3-disubstituted piperidin-4-one building block with molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol. The compound features a piperidin-4-one core bearing a 3-methyl substituent and an N-(oxolan-2-ylmethyl) group, which together introduce a stereogenic center at C3 and distinct conformational constraints relative to simpler piperidin-4-one analogs.

Molecular Formula C11H19NO2
Molecular Weight 197.278
CAS No. 1248126-60-4
Cat. No. B2800309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one
CAS1248126-60-4
Molecular FormulaC11H19NO2
Molecular Weight197.278
Structural Identifiers
SMILESCC1CN(CCC1=O)CC2CCCO2
InChIInChI=1S/C11H19NO2/c1-9-7-12(5-4-11(9)13)8-10-3-2-6-14-10/h9-10H,2-8H2,1H3
InChIKeyHDGVSLAEBSMFSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one (CAS 1248126-60-4): Structural Identity and Physicochemical Baseline for Procurement


3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one (CAS 1248126-60-4) is a N,3-disubstituted piperidin-4-one building block with molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol . The compound features a piperidin-4-one core bearing a 3-methyl substituent and an N-(oxolan-2-ylmethyl) group, which together introduce a stereogenic center at C3 and distinct conformational constraints relative to simpler piperidin-4-one analogs [1]. Its computed LogP of 1.13, topological polar surface area (tPSA) of 29.54 Ų, and compliance with Lipinski's Rule of Five (true) position it within favorable drug-like chemical space for fragment-based screening and lead optimization campaigns [2]. The compound is commercially available from multiple suppliers at purities ranging from 95% to 98% [2].

Why Generic Substitution Fails for 3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one: Structural and Pharmacochemical Differentiation from Common Analogs


Piperidin-4-one building blocks are not functionally interchangeable due to the sensitivity of both physicochemical properties and biological target engagement to subtle variations in N-substitution and ring substitution patterns. The 3-methyl group present in 3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one introduces a stereogenic center that directly impacts molecular conformation, metabolic stability, and shape complementarity with protein binding sites—features absent in the des-methyl analog 1-[(oxolan-2-yl)methyl]piperidin-4-one (CAS 71106-10-0) . Furthermore, the oxolan-2-ylmethyl (tetrahydrofurfuryl) N-substituent contributes a cyclic ether oxygen that serves as a hydrogen bond acceptor and modulates LogD in a pH-dependent manner, a property not replicated by N-alkyl or N-acyl piperidin-4-one analogs that share the same molecular formula (C₁₁H₁₉NO₂) but differ radically in LogP, PSA, and hydrogen bonding capacity [1]. Computational data demonstrate that the target compound's LogD shifts from -0.43 at pH 5.5 to 0.97 at pH 7.4, a dynamic range driven by the ionizable amine within the piperidine ring, which directly affects membrane permeability predictions versus comparator compounds [1].

Quantitative Differentiation Evidence for 3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one Versus Closest Analogs


LogD₇.₄ and pH-Dependent Lipophilicity Shift Versus Des-Methyl Analog (CAS 71106-10-0)

The target compound 3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one exhibits a LogD₇.₄ of 0.97 versus a LogD₅.₅ of -0.43, representing a ΔLogD of 1.40 units across the physiologically relevant pH range [1]. This pH-dependent lipophilicity shift arises from the ionizable tertiary amine in the piperidine ring and is substantially influenced by the electron-donating 3-methyl substituent, which alters the basicity of the amine relative to the des-methyl analog 1-[(oxolan-2-yl)methyl]piperidin-4-one (CAS 71106-10-0). The 3-methyl group is predicted to increase the pKa of the conjugate acid by approximately 0.3–0.5 log units based on class-level structure-property relationships for N-alkylpiperidines [2], thereby extending the pH range over which the uncharged, membrane-permeable form predominates.

Physicochemical profiling ADME prediction Lead optimization

Topological Polar Surface Area (tPSA) and Rotatable Bond Count Versus Acyl Analogs (Molecular Formula C₁₁H₁₉NO₂)

The target compound has a computed tPSA of 29.54 Ų and 2 rotatable bonds [1]. This tPSA falls below the 60 Ų threshold commonly associated with blood-brain barrier penetration and well below the 90 Ų cutoff for favorable oral absorption [2]. In contrast, acyl-substituted piperidin-4-ones sharing the same molecular formula (C₁₁H₁₉NO₂), such as 3-methyl-1-(2-methylbutanoyl)piperidin-4-one and 1-(4-methylpentanoyl)piperidin-4-one, contain an amide carbonyl that increases the hydrogen bond acceptor count and is expected to raise tPSA by approximately 10–17 Ų based on the contribution of a tertiary amide oxygen [3]. The target compound's lower tPSA and constrained rotatable bond count (2 vs. ≥3 for acyl analogs bearing flexible alkyl chains) are favorable for CNS drug discovery programs.

Drug-likeness CNS penetration Fragment-based drug design

Commercial Purity Gradients and Supplier Diversity Versus Structurally Similar Building Blocks

3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one is available from multiple independent suppliers with documented purity: 95% from Enamine LLC (Catalog No. EN300-78792) [1] and 98% from Leyan (Product No. 1557686) . This dual-sourcing option with a purity gradient allows teams to select a grade appropriate to their stage of research (e.g., 95% for initial screening, 98% for advanced lead optimization). In comparison, 1-[(oxolan-2-yl)methyl]piperidin-4-one (CAS 71106-10-0) is listed at 95% purity from a single primary source and does not offer the same multi-grade procurement flexibility . The availability of the target compound in quantities from 500 mg to 100 g (Leyan) further supports scale-up projects without necessitating resupply validation.

Chemical procurement Building block quality Screening library preparation

Structural Uniqueness: Stereochemical and Scaffold Differentiation Versus Oxan-4-ylmethyl Analog (CAS 1249113-86-7)

The target compound contains a 3-methylpiperidin-4-one scaffold, which introduces a stereogenic center at C3 that is absent in the non-methylated analog 1-[(oxan-4-yl)methyl]piperidin-4-one (CAS 1249113-86-7) [1]. This chirality enables enantioselective synthesis and the generation of diastereomerically enriched compound libraries, whereas the oxan-4-ylmethyl comparator is achiral at the piperidinone ring. Additionally, the oxolan-2-ylmethyl N-substituent contains a 5-membered tetrahydrofuran ring, whereas the oxan-4-ylmethyl comparator incorporates a 6-membered tetrahydropyran ring, altering the spatial projection and conformational preferences of the N-substituent . The oxolan-2-ylmethyl group presents the ether oxygen at a distance of two carbon atoms from the piperidine nitrogen, whereas the oxan-4-ylmethyl group places the ether oxygen at four carbon atoms, significantly changing the hydrogen bond acceptor geometry.

Chiral building blocks Conformational constraint Structure-activity relationships

Optimal Procurement and Application Scenarios for 3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one


CNS-Targeted Fragment and Lead Optimization Libraries

With a tPSA of 29.54 Ų [1]—well below the 60 Ų threshold for CNS drug-likeness—and only 2 rotatable bonds, this compound is optimally suited for inclusion in CNS-focused screening libraries. Its LogD₇.₄ of 0.97 [2] provides a favorable balance of passive permeability and solubility for blood-brain barrier penetration, making it a rational selection over higher-PSA, higher-flexibility acyl-substituted isomers.

Chiral Building Block for Enantioselective Synthesis and SAR Studies

The C3 stereogenic center introduced by the 3-methyl substituent enables the synthesis of enantiomerically enriched derivatives for stereochemistry-activity relationship (SSAR) investigations. This chiral handle is absent in des-methyl analogs such as 1-[(oxolan-2-yl)methyl]piperidin-4-one (CAS 71106-10-0) and 1-[(oxan-4-yl)methyl]piperidin-4-one (CAS 1249113-86-7), making the target compound uniquely suited for programs requiring stereochemical diversity [3].

Multi-Vendor Sourcing for HTS and Scale-Up Campaigns

The availability from Enamine (95% purity) and Leyan (98% purity) across quantity ranges from 500 mg to 100 g [4] supports seamless progression from initial high-throughput screening through hit validation to lead optimization scale-up, without the need for vendor revalidation or synthetic route changes that would be required when relying on single-source analogs.

pH-Dependent Permeability Probe in ADME Assays

The compound's marked LogD shift (ΔLogD = 1.40 between pH 5.5 and pH 7.4) [2] makes it a useful physicochemical probe for calibrating pH-dependent permeability assays and computational ADME models, particularly in gastrointestinal absorption and blood-brain barrier partitioning studies.

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